molecular formula C8H7Cl3OS B14693350 2,2,2-Trichloro-1-phenylsulfanylethanol CAS No. 33243-78-6

2,2,2-Trichloro-1-phenylsulfanylethanol

Cat. No.: B14693350
CAS No.: 33243-78-6
M. Wt: 257.6 g/mol
InChI Key: BSWOCIGVUZRVJH-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-phenylsulfanylethanol (molecular formula: C₈H₇Cl₃OS) is a halogenated ethanol derivative featuring a trichloromethyl group (-CCl₃) and a phenylsulfanyl (S-Ph) substituent on adjacent carbons. The trichloromethyl group imparts significant electron-withdrawing effects, while the phenylsulfanyl moiety contributes steric bulk and possible metabolic stability.

Properties

CAS No.

33243-78-6

Molecular Formula

C8H7Cl3OS

Molecular Weight

257.6 g/mol

IUPAC Name

2,2,2-trichloro-1-phenylsulfanylethanol

InChI

InChI=1S/C8H7Cl3OS/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5,7,12H

InChI Key

BSWOCIGVUZRVJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-1-phenylsulfanylethanol can be synthesized through several methods. One common method involves the reaction of chloral with phenylthiol in the presence of a base. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-Trichloro-1-phenylsulfanylethanol may involve large-scale reactions using chloral and phenylthiol. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. Advanced purification methods, including distillation and crystallization, are employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-phenylsulfanylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dichloromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-1-phenylsulfanylethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-phenylsulfanylethanol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological molecules, potentially disrupting their normal function. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may exert biological effects.

Comparison with Similar Compounds

Structural Analogues: Halogenated Ethanol Derivatives

The following table compares 2,2,2-Trichloro-1-phenylsulfanylethanol with key analogues identified in the evidence:

Compound Name Molecular Formula Substituents Key Features Applications/Notes Reference
2,2,2-Trichloro-1-phenylsulfanylethanol C₈H₇Cl₃OS -CCl₃, -S-Ph High halogen content; potential metabolic stability due to S-Ph group Synthetic intermediate (inferred) N/A
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol C₈H₆ClF₃O -CF₃, -4-Cl-Ph Fluorinated analog; enhanced lipophilicity and resistance to oxidation Pharmaceutical intermediates
2,2,2-Trifluoro-1-(p-tolyl)ethanol C₉H₉F₃O -CF₃, -4-CH₃-Ph Methyl group improves solubility; used in asymmetric synthesis Chiral resolution agent
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone C₂₃H₁₇ClN₃O₂S Triazole ring, -S- linker Heterocyclic backbone; potential antifungal/antibacterial activity Bioactive compound research
Key Observations:

Halogen Effects: The trichloro (-CCl₃) group in the target compound increases molecular weight and polarizability compared to trifluoro (-CF₃) analogues (e.g., 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol) . Chlorine’s larger atomic radius may enhance steric hindrance and alter reaction kinetics in substitution or elimination reactions. Fluorinated analogs (e.g., 2,2,2-Trifluoro-1-(p-tolyl)ethanol) exhibit higher thermal stability and resistance to enzymatic degradation, making them preferable in drug design .

Functional Group Variations: The phenylsulfanyl (-S-Ph) group in the target compound differs from aryl ketones (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone ) or triazole-linked sulfanyls (). The sulfur atom may act as a leaving group or participate in redox reactions, unlike inert aryl groups.

Biological Activity :

  • Compounds with triazole cores () demonstrate marked bioactivity, suggesting that the target compound’s phenylsulfanyl group could be modified to incorporate heterocycles for enhanced pharmacological properties .

Physicochemical and Reactivity Trends

Property 2,2,2-Trichloro-1-phenylsulfanylethanol 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol 2,2,2-Trifluoro-1-(p-tolyl)ethanol
Molecular Weight (g/mol) 265.57 216.58 190.16
Boiling Point High (estimated >200°C) Moderate (~180°C) Moderate (~170°C)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 ~2.2
Reactivity Susceptible to nucleophilic substitution at -CCl₃ Stable under basic conditions Prone to oxidation at -OH
Notes:
  • The target compound’s higher lipophilicity (LogP ~3.5) compared to fluorinated analogs may improve membrane permeability but could also increase bioaccumulation risks.
  • Trichloromethyl groups are known to undergo hydrolysis or elimination under acidic/basic conditions, whereas trifluoromethyl groups are more inert .

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